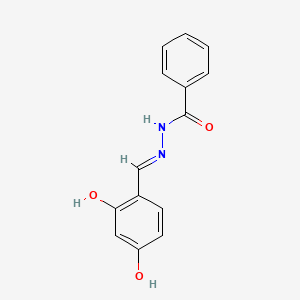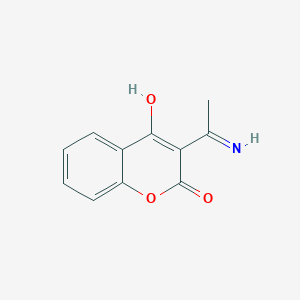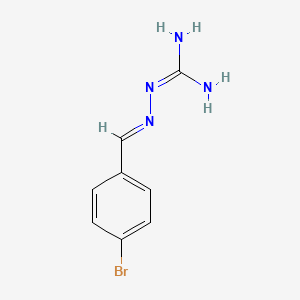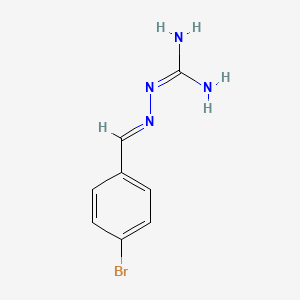![molecular formula C13H10ClN3O2 B11712196 1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine CAS No. 14295-17-1](/img/structure/B11712196.png)
1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Clorofenil)metilideno]-2-(4-nitrofenil)hidrazina es un compuesto orgánico con la fórmula molecular C13H10ClN3O2. Es un derivado de hidrazona formado por la reacción de hidrazina con aldehídos o cetonas.
Métodos De Preparación
La síntesis de 1-[(2-Clorofenil)metilideno]-2-(4-nitrofenil)hidrazina típicamente involucra la reacción de condensación entre 2-clorobenzaldehído y 4-nitrofenilhidrazina. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo. La mezcla de reacción se enfría entonces, y el producto se aísla por filtración y recristalización .
Los métodos de producción industrial para este compuesto no están bien documentados, pero la síntesis de laboratorio proporciona una base para posibles procesos de escalado. Los pasos clave incluyen:
- Disolver 2-clorobenzaldehído y 4-nitrofenilhidrazina en etanol.
- Calentar la mezcla bajo reflujo durante varias horas.
- Enfriar la mezcla de reacción para precipitar el producto.
- Filtrar y recristalizar el producto para obtener 1-[(2-Clorofenil)metilideno]-2-(4-nitrofenil)hidrazina pura .
Análisis De Reacciones Químicas
1-[(2-Clorofenil)metilideno]-2-(4-nitrofenil)hidrazina experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de benceno clorado.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio (KMnO4), peróxido de hidrógeno (H2O2).
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Nucleófilos: Metóxido de sodio (NaOCH3), etóxido de sodio (NaOEt).
Los productos principales formados a partir de estas reacciones incluyen:
Derivados aminados: Formados por reducción del grupo nitro.
Hidrazonas sustituidas: Formadas por sustitución nucleofílica en el anillo de benceno clorado.
Aplicaciones Científicas De Investigación
1-[(2-Clorofenil)metilideno]-2-(4-nitrofenil)hidrazina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-[(2-Clorofenil)metilideno]-2-(4-nitrofenil)hidrazina involucra su interacción con varios objetivos moleculares y vías. La parte hidrazona del compuesto le permite formar complejos estables con iones metálicos, lo que puede influir en su actividad biológica. Además, el grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a efectos antimicrobianos y anticancerígenos .
Comparación Con Compuestos Similares
1-[(2-Clorofenil)metilideno]-2-(4-nitrofenil)hidrazina puede compararse con otros compuestos similares, como:
1-[(4-Clorofenil)metilideno]-2-(4-nitrofenil)hidrazina: Estructura similar pero con un patrón de sustitución diferente en el anillo de benceno.
2-[(4-Clorofenil)metilideno]propanodinitrilo: Contiene un grupo nitrilo en lugar de una parte hidrazona.
Derivados del indol: Comparten actividades y aplicaciones biológicas similares.
La singularidad de 1-[(2-Clorofenil)metilideno]-2-(4-nitrofenil)hidrazina reside en su patrón de sustitución específico y la presencia de ambos anillos aromáticos clorados y nitro-sustituidos, que contribuyen a sus propiedades químicas y biológicas distintas .
Propiedades
Número CAS |
14295-17-1 |
|---|---|
Fórmula molecular |
C13H10ClN3O2 |
Peso molecular |
275.69 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C13H10ClN3O2/c14-13-4-2-1-3-10(13)9-15-16-11-5-7-12(8-6-11)17(18)19/h1-9,16H |
Clave InChI |
VYNDYTODNXRKJN-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate](/img/structure/B11712125.png)


![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide](/img/structure/B11712150.png)
![Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11712157.png)

![N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712160.png)
![N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11712162.png)


![N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide](/img/structure/B11712186.png)

